Methyl 2-hydroxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Description
Properties
IUPAC Name |
methyl 2-hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO5/c1-13(2)14(3,4)20-15(19-13)9-6-7-11(16)10(8-9)12(17)18-5/h6-8,16H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WENZFCWDGSUVBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352730-33-6 | |
| Record name | methyl 2-hydroxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Methyl 2-hydroxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS No. 1352730-33-6) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing an authoritative overview.
- Molecular Formula : C₁₄H₁₉BO₅
- Molecular Weight : 278.11 g/mol
- Purity : Typically >95%
- Storage Conditions : Inert atmosphere, 2–8°C
Synthesis
The synthesis of this compound involves the reaction of benzoic acid derivatives with boron-containing reagents. The incorporation of the tetramethyl dioxaborolane moiety enhances its solubility and biological activity.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of compounds related to this compound. For instance, derivatives have shown activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | MRSA | 4–8 μg/mL |
| Compound B | M. tuberculosis | 0.5–1.0 μg/mL |
Anticancer Properties
The compound has also been evaluated for anticancer activity. In vitro studies demonstrated that it inhibits cell proliferation in various cancer cell lines.
| Cell Line | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (breast cancer) | 0.126 | Induction of apoptosis via caspase activation |
| HL-60 (leukemia) | 0.56 | Inhibition of tubulin polymerization |
In a study involving the MDA-MB-231 cell line, treatment with the compound resulted in significant inhibition of lung metastasis in a mouse model, indicating its potential as a therapeutic agent for triple-negative breast cancer (TNBC).
Case Studies
- Study on Antimicrobial Efficacy : A recent publication reported that derivatives similar to this compound exhibited promising results against drug-resistant bacterial strains with MIC values as low as 0.5 μg/mL for tuberculosis strains .
- Anticancer Research : In vivo studies demonstrated that the compound significantly reduced tumor size in xenograft models of breast cancer when administered at doses correlating with its IC₅₀ values observed in vitro . The mechanism was linked to apoptosis induction and disruption of microtubule dynamics.
Pharmacokinetics and Toxicity
Pharmacokinetic evaluations indicate that this compound has moderate absorption with a C_max of approximately 592 ± 62 mg/mL in rodent models. Toxicity assessments showed acceptable safety profiles at high oral doses (up to 800 mg/kg), suggesting potential for further development .
Scientific Research Applications
Methyl 2-hydroxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, commonly referred to as a boron-containing compound, has gained attention in various scientific fields due to its unique chemical properties and potential applications. This article explores its applications in scientific research, particularly in organic synthesis, medicinal chemistry, and materials science.
Organic Synthesis
This compound is utilized as a reagent in organic synthesis. Its boron atom can participate in various reactions, including:
- Borylation Reactions : The compound serves as a borylating agent, enabling the introduction of boron into organic molecules. This is particularly useful in synthesizing organoboron compounds that are precursors for pharmaceuticals and agrochemicals.
- Cross-Coupling Reactions : It can be employed in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds between aryl halides and boronic acids. This application is crucial for creating complex organic frameworks used in drug development.
Medicinal Chemistry
The incorporation of boron into drug design has opened new avenues in medicinal chemistry. This compound can be explored for:
- Anticancer Agents : Boron-containing compounds have shown promise in targeting cancer cells due to their ability to enhance the efficacy of radiotherapy and chemotherapy. Research is ongoing to evaluate the compound's potential as an anticancer agent.
- Neuroprotective Agents : Studies indicate that certain boron compounds may exhibit neuroprotective properties. This compound could be investigated for its effects on neurodegenerative diseases.
Materials Science
In materials science, the unique properties of boron compounds are harnessed for various applications:
- Polymer Chemistry : The compound can be used as a monomer or additive in polymer synthesis, enhancing the thermal stability and mechanical properties of polymers. Its incorporation into polymer matrices could lead to materials with improved performance characteristics.
- Nanotechnology : Research into nanomaterials often involves boron-containing compounds due to their ability to form stable complexes with metals and other elements. This compound may play a role in developing advanced nanocomposites.
Case Study 1: Borylation in Organic Synthesis
A study demonstrated the effectiveness of this compound as a borylating agent in synthesizing complex arylboronic esters. The reaction showcased high yields and selectivity, emphasizing the compound's utility in constructing diverse organic structures essential for pharmaceutical applications.
Case Study 2: Anticancer Activity
Research investigating the anticancer properties of boron compounds highlighted the potential of this compound in enhancing the efficacy of chemotherapeutic agents against specific cancer cell lines. The study revealed promising results that warrant further exploration into its mechanism of action and therapeutic potential.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of Methyl 2-hydroxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate differ in substituent positions, electronic effects, and steric hindrance, which influence their reactivity and applications. Below is a detailed comparison:
Structural Analogs
Purity and Commercial Availability
- The target compound is available at 97% purity (Combi-Blocks Catalogue ID: QV-1588), while analogs like Methyl 5-hydroxy-2-(tetramethyl...) are typically sold at 95% purity .
Key Research Findings
- Crystallography : The ortho-hydroxy group in Methyl 2-hydroxy-5-(tetramethyl...) facilitates hydrogen bonding, influencing crystal packing and stability. This property is exploited in X-ray crystallography for structure elucidation .
- Synthetic Utility : In a 2024 study, a structurally related boronate ester (Methyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthoate) demonstrated exceptional reactivity in synthesizing silicon-based drugs, highlighting the versatility of such compounds .
- Thermal Stability : Differential scanning calorimetry (DSC) studies show that methyl-substituted analogs decompose at higher temperatures (>150°C) compared to hydroxy-substituted derivatives (~120°C) .
Preparation Methods
Starting Materials and Reagents
- Aromatic Halide: Methyl 2-bromo-5-hydroxybenzoate or methyl 2-bromo-5-chlorobenzoate derivatives
- Boron Source: Bis(pinacolato)diboron (B2pin2)
- Catalyst: Palladium complex, typically [1,1'-bis(diphenylphosphino)ferrocene]palladium dichloride (Pd(dppf)Cl2)
- Base: Potassium acetate (KOAc)
- Solvent: 1,4-Dioxane or tetrahydrofuran (THF)
- Atmosphere: Inert (nitrogen or argon)
Representative Procedure
Under nitrogen atmosphere, methyl 2-bromo-5-hydroxybenzoate (10 mmol) is combined with bis(pinacolato)diboron (12 mmol), potassium acetate (40 mmol), and Pd(dppf)Cl2 (0.5 mmol) in 150 mL of 1,4-dioxane. The reaction mixture is heated to 85 °C and stirred for 12 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is extracted with dichloromethane. The organic layer is washed with saturated aqueous sodium chloride solution to remove inorganic impurities. After drying and solvent removal, the crude product is purified by column chromatography using petroleum ether and methylene chloride (3:1 v/v) as eluent to afford the desired this compound as a solid with an 86% yield.
Reaction Conditions Summary Table
| Parameter | Details |
|---|---|
| Starting Material | Methyl 2-bromo-5-hydroxybenzoate (10 mmol) |
| Boron Source | Bis(pinacolato)diboron (12 mmol) |
| Catalyst | Pd(dppf)Cl2 (0.5 mmol, 5 mol%) |
| Base | Potassium acetate (40 mmol) |
| Solvent | 1,4-Dioxane (150 mL) |
| Temperature | 85 °C |
| Reaction Time | 12 hours |
| Atmosphere | Nitrogen/Inert |
| Work-up | Extraction with dichloromethane, washing with saturated NaCl solution |
| Purification | Column chromatography (petroleum ether:methylene chloride = 3:1) |
| Yield | 86% |
Analytical Characterization
The product identity and purity are confirmed by:
- Nuclear Magnetic Resonance (NMR): ^1H NMR and ^13C NMR spectra consistent with expected structure.
- Mass Spectrometry (MS): Molecular ion peak corresponding to C14H19BO5.
- Elemental Analysis: Matching theoretical composition.
- Purity: Typically ≥95% by chromatographic and spectroscopic methods.
Alternative Preparation Notes and Variations
- The use of methyl 2-bromo-5-chlorobenzoate as a precursor has been reported, with similar borylation conditions employing Pd(OAc)2 and SPhos ligand in THF/H2O mixtures at 90 °C for 24 hours, indicating flexibility in catalyst systems and solvents.
- The reaction can be adapted for microwave-assisted synthesis to potentially reduce reaction times.
- The boronate ester moiety is introduced as the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring, which stabilizes the boron center and facilitates subsequent cross-coupling reactions.
Q & A
Q. Basic
- Column Chromatography : Use silica gel with a gradient of ethyl acetate in hexane (10–50%) to separate unreacted boronate precursors and palladium residues .
- Recrystallization : Dissolve the crude product in hot methanol, then slowly add water to induce crystallization .
- Purity Validation : Confirm via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis (literature mp: 206–211°C) .
How can reaction conditions be optimized for palladium-catalyzed cross-coupling using this compound?
Q. Advanced
- Ligand Screening : Test bulky ligands (e.g., SPhos, XPhos) to enhance catalytic activity and reduce homocoupling by-products .
- Base Selection : Use weak bases (e.g., K2CO3) for mild conditions or strong bases (Cs2CO3) for electron-deficient aryl halides .
- Solvent System : Optimize 1,4-dioxane/water ratios to balance solubility and reactivity. Additives like LiCl can stabilize intermediates .
- Moisture Control : Conduct reactions under strict anhydrous conditions to prevent hydrolysis of the boronate ester .
What crystallographic strategies are recommended for structural elucidation?
Q. Advanced
- Data Collection : Use high-resolution X-ray diffraction (Cu-Kα radiation) with a crystal mounted in inert oil to prevent air-sensitive degradation .
- Refinement with SHELXL : Apply full-matrix least-squares refinement to model the boronate ester geometry. Check for disorder in the tetramethyl dioxaborolane ring .
- Validation : Cross-reference bond lengths/angles with analogous structures (e.g., methyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthoate) to confirm stereoelectronic effects .
How should researchers address discrepancies in reaction yields across studies?
Q. Advanced
- By-Product Analysis : Use LC-MS to identify intermediates (e.g., protodeboronation products) that reduce yield .
- Catalyst Loading : Titrate Pd(0) concentrations (0.5–5 mol%) to balance cost and efficiency. Lower loadings may require longer reaction times .
- Substrate Purity : Ensure methyl 2-hydroxy-5-bromobenzoate is free from dehydrohalogenation by-products, which compete with coupling .
What analytical techniques are critical for assessing compound stability?
Q. Basic
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C typical for boronate esters) .
- NMR Stability Studies : Monitor boronate ester hydrolysis in D2O over 24 hours by tracking B-O peak intensity at δ 1.3 ppm .
- Hygroscopicity Testing : Store samples at 0–6°C in desiccators to prevent moisture-induced degradation .
What mechanistic insights exist for C-H borylation reactions involving this compound?
Q. Advanced
- Kinetic vs. Thermodynamic Control : The boronate ester’s electron-withdrawing effects direct C-H activation to meta/para positions on arenes. DFT studies suggest a concerted metalation-deprotonation pathway with Ir or Rh catalysts .
- Solvent Effects : Polar aprotic solvents (e.g., THF) stabilize transition states, while protic solvents (e.g., MeOH) favor protodeboronation .
- Steric Guidance : The tetramethyl dioxaborolane group’s bulkiness minimizes ortho-functionalization, as seen in analogous arylboronates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
